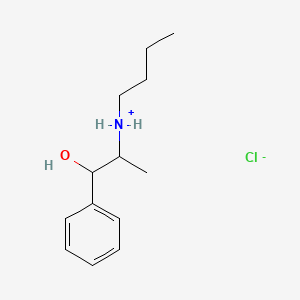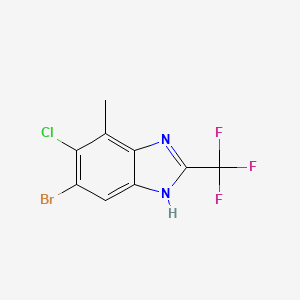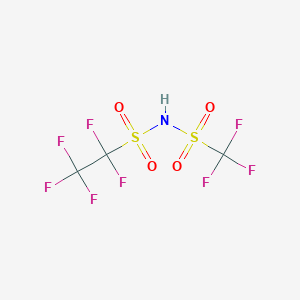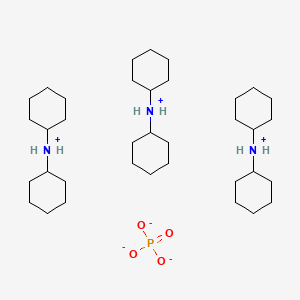
dicyclohexylazanium;phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylazanium;phosphate is a chemical compound with the molecular formula C12H24N.H3PO4. It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable component in many scientific and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyclohexylazanium;phosphate can be synthesized through several methods. One common method involves the reaction of dicyclohexylamine with phosphoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C12H24N} + \text{H3PO4} \rightarrow \text{C12H24N.H3PO4} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylazanium;phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced phosphorus-containing compounds.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds.
Aplicaciones Científicas De Investigación
Dicyclohexylazanium;phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of dicyclohexylazanium;phosphate involves its interaction with various molecular targets. In biochemical systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These interactions are crucial for regulating cellular processes and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylcarbodiimide: Used as a coupling agent in peptide synthesis.
Cyclohexylamine: A related amine with similar reactivity.
Phosphoric Acid: A common phosphate donor in biochemical reactions.
Uniqueness
Dicyclohexylazanium;phosphate is unique due to its combination of dicyclohexylamine and phosphate moieties, which confer distinct chemical and physical properties. Its stability and reactivity make it a versatile compound in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
68052-37-9 |
|---|---|
Fórmula molecular |
C36H72N3O4P |
Peso molecular |
641.9 g/mol |
Nombre IUPAC |
dicyclohexylazanium;phosphate |
InChI |
InChI=1S/3C12H23N.H3O4P/c3*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h3*11-13H,1-10H2;(H3,1,2,3,4) |
Clave InChI |
SAXQIRRYXYQXCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2.[O-]P(=O)([O-])[O-] |
Números CAS relacionados |
101-83-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


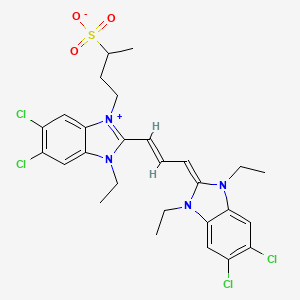
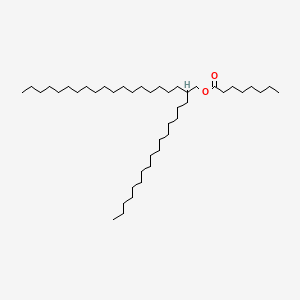
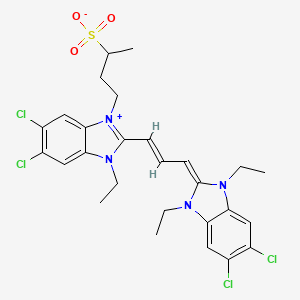
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
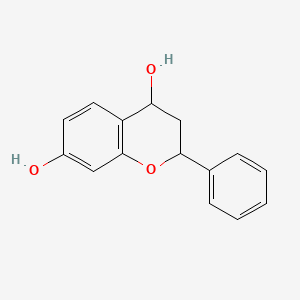
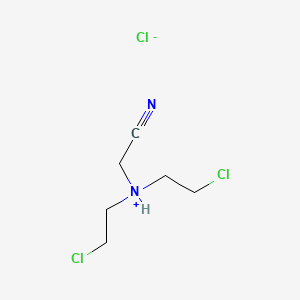
![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)

